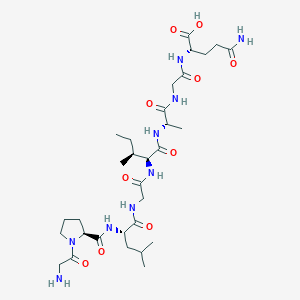

Gplgiagq

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N9O10/c1-6-17(4)26(30(48)36-18(5)27(45)34-14-23(42)37-19(31(49)50)9-10-22(33)41)39-24(43)15-35-28(46)20(12-16(2)3)38-29(47)21-8-7-11-40(21)25(44)13-32/h16-21,26H,6-15,32H2,1-5H3,(H2,33,41)(H,34,45)(H,35,46)(H,36,48)(H,37,42)(H,38,47)(H,39,43)(H,49,50)/t17-,18-,19-,20-,21-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNMYSBCIVAVFK-PFZXUFBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Ivosidenib: A Targeted Approach to IDH1-Mutant Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ivosidenib (AG-120), marketed as Tibsovo®, is a first-in-class, orally available small-molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant enzyme. Its discovery and development represent a significant advancement in precision oncology, offering a targeted therapeutic option for patients with cancers harboring specific mutations in the IDH1 gene. This technical guide provides a comprehensive overview of the discovery of Ivosidenib, its detailed synthesis pathway, mechanism of action, and key clinical data. Experimental protocols for its synthesis and biological evaluation are also detailed to facilitate further research and development in this area.

Discovery and Development

Ivosidenib was discovered and developed by Agios Pharmaceuticals. The discovery stemmed from the identification of gain-of-function mutations in the IDH1 gene in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations, most commonly occurring at the R132 residue of the enzyme's active site, lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] High levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.

The discovery of Ivosidenib was the result of a high-throughput screening campaign to identify inhibitors of the mutant IDH1 enzyme. Through a process of medicinal chemistry optimization, the initial hits were developed into a potent and selective inhibitor, AG-120, later named Ivosidenib.

Ivosidenib received its first FDA approval on July 20, 2018, for the treatment of adult patients with relapsed or refractory AML with a susceptible IDH1 mutation. Its indication was later expanded to include newly diagnosed AML in certain patients and previously treated, locally advanced or metastatic cholangiocarcinoma with an IDH1 mutation.

Key Researchers and Institutions:

The discovery and development of Ivosidenib were led by a team of scientists at Agios Pharmaceuticals, Inc., in Cambridge, Massachusetts. Key contributors listed in the seminal publication include Janeta Popovici-Muller, René M. Lemieux, and Katharine Yen, among many others from Agios and collaborating institutions like INSERM and Gustave Roussy in France, and PharmaResources and ChemPartner in Shanghai, China.

Synthesis Pathway

The synthesis of Ivosidenib is a multi-step process that prominently features a Ugi four-component reaction followed by a Buchwald-Hartwig amination. This approach allows for the efficient assembly of the complex molecular architecture of the drug.

Logical Flow of Ivosidenib Synthesis

Caption: Logical workflow for the synthesis of Ivosidenib.

Detailed Synthesis Scheme

A representative synthetic route to Ivosidenib is outlined below. This process has been utilized for large-scale production.

Caption: Chemical synthesis scheme of Ivosidenib.

Mechanism of Action and Signaling Pathway

Ivosidenib is a potent and selective inhibitor of the mutant IDH1 enzyme. In cancer cells with IDH1 mutations, the mutant enzyme converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). Ivosidenib binds to an allosteric site at the dimer interface of the mutant IDH1 enzyme, locking it in an inactive conformation and thereby blocking the production of 2-HG.

The reduction in 2-HG levels leads to the reversal of epigenetic dysregulation, including DNA and histone hypermethylation, which in turn promotes the differentiation of malignant cells. In AML, this results in the differentiation of leukemic blasts into mature myeloid cells.

Ivosidenib Signaling Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Ivosidenib induces deep durable remissions in patients with newly diagnosed IDH1-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ivosidenib Plus Chemotherapy to Treat AML with IDH1 Mutation - NCI [cancer.gov]

- 5. WO2021026436A1 - A method for preparing ivosidenib and an intermediate thereof - Google Patents [patents.google.com]

Preliminary Studies on the Efficacy of Myricetin in Oncology

A Technical Guide for Drug Development Professionals

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its potential as an anticancer agent.[1][2] Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in cancer progression, induce apoptosis, and inhibit cell proliferation across a range of cancer types.[1][2][3] This document provides an in-depth overview of the preliminary efficacy of Myricetin, focusing on its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols.

Mechanism of Action: Modulation of the PI3K/Akt/mTOR Signaling Pathway

A primary mechanism through which Myricetin exerts its anticancer effects is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth; its aberrant activation is a common feature in many human cancers.

Myricetin has been shown to inhibit the phosphorylation of key components of this pathway. Studies in gastric and colon cancer cell lines demonstrate that Myricetin decreases the expression of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR) in a concentration-dependent manner. This inhibition blocks downstream signaling, leading to the suppression of cancer cell growth and the induction of programmed cell death (apoptosis) and autophagy.

References

Investigating the biological role of [Compound Name]

An In-depth Technical Guide on the Biological Role of Rapamycin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rapamycin (also known as Sirolimus) is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus.[1][2] Initially identified for its potent antifungal properties, it has since become a cornerstone of research and clinical practice due to its profound immunosuppressive and antiproliferative effects.[1][2][3] This guide provides a comprehensive overview of the molecular mechanism, biological roles, and experimental investigation of Rapamycin. Its primary mechanism of action is the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. By modulating the mTOR signaling pathway, Rapamycin has significant applications in organ transplantation, cancer therapy, and more recently, in the study of aging.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by forming a complex with an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12). This Rapamycin-FKBP12 complex does not directly inhibit the catalytic activity of mTOR. Instead, it acts as an allosteric inhibitor by binding to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein. This interaction specifically inhibits the activity of one of the two distinct mTOR complexes, mTOR Complex 1 (mTORC1).

mTOR is the core catalytic subunit of two multi-protein complexes:

-

mTOR Complex 1 (mTORC1): This complex is sensitive to Rapamycin. It consists of mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8. mTORC1 integrates signals from growth factors (like insulin), amino acids, energy status, and oxygen to control protein synthesis, lipid biogenesis, and autophagy.

-

mTOR Complex 2 (mTORC2): Generally considered Rapamycin-insensitive, although long-term exposure can affect its assembly and function in some cell types. It comprises mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8. mTORC2 is primarily involved in regulating the actin cytoskeleton and cell survival through the phosphorylation of kinases like Akt.

By inhibiting mTORC1, Rapamycin blocks the phosphorylation of its key downstream effectors:

-

S6 Kinase 1 (S6K1): Inhibition of S6K1 leads to a decrease in ribosome biogenesis and protein synthesis.

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): When unphosphorylated, 4E-BP1 binds to and inhibits the translation initiation factor eIF4E. Rapamycin's inhibition of mTORC1 prevents the phosphorylation of 4E-BP1, thereby suppressing cap-dependent translation of key mRNAs required for cell growth and proliferation.

This cascade of events leads to a G1 phase cell cycle arrest and the induction of autophagy, a catabolic process for recycling cellular components, which is negatively regulated by mTORC1.

Quantitative Data Summary

The biological activity of Rapamycin has been quantified in numerous in vitro and in vivo studies. The tables below summarize key quantitative data.

Table 1: In Vitro Activity of Rapamycin

| Parameter | Cell Line / System | Value | Reference |

| IC₅₀ (mTOR Inhibition) | HEK293 cells | ~0.1 nM | |

| Kᵢ (FKBP1A Binding) | Biochemical Assay | 0.2 nM | |

| IC₅₀ (Cell Viability) | T98G (Glioblastoma) | 2 nM | |

| IC₅₀ (Cell Viability) | U87-MG (Glioblastoma) | 1 µM | |

| IC₅₀ (Cell Viability) | U373-MG (Glioblastoma) | >25 µM | |

| Effective Concentration | Induction of Autophagy | 10 - 500 nM | |

| Effective Concentration | Inhibition of TLR Signaling | 10 - 100 nM | |

| Effective Concentration | Inhibition of VM Endothelial Cells | 1,000 ng/mL (~1.1 µM) |

Table 2: In Vivo Activity and Dosing of Rapamycin

| Species | Model / Context | Dosing Regimen | Key Outcome | Reference |

| Rat | Allograft Rejection | 3 mg/kg/day | Abrogated primary antibody response | |

| Mouse | CT-26 Xenograft | 4 mg/kg/day (i.p.) | Reduced tumor growth and angiogenesis | |

| Mouse | Eker Renal Tumors | 0.16 mg/kg | Profound inhibition of p70S6K activity | |

| Mouse | Longevity Studies | 14 ppm in diet | Extended lifespan | |

| Dog | Anti-aging Research | 0.05 - 0.10 mg/kg (3x/week) | Well tolerated, no clear adverse effects | |

| Human | Longevity Study (PEARL) | 5 or 10 mg/week | Safe and well-tolerated over 48 weeks | |

| Human | Immunosuppression | 2 - 5 mg/day | Prevention of organ rejection |

Key Biological Roles and Applications

Immunosuppression

Rapamycin is a potent immunosuppressant widely used to prevent organ transplant rejection. It inhibits the proliferation of T cells and B cells by arresting their progression through the G1/S phase of the cell cycle, primarily by disrupting interleukin-2 (IL-2) signaling. This action is critical in preventing the recipient's immune system from attacking the transplanted organ. Studies in rats have shown that Rapamycin effectively abrogates the primary antibody response to alloantigens.

Antiproliferative and Anti-Cancer Activity

The mTOR pathway is hyperactive in a majority of human cancers, playing a key role in tumor growth and proliferation. By inhibiting mTORC1, Rapamycin effectively reduces protein synthesis and arrests the cell cycle, leading to potent antiproliferative effects on a wide range of tumor cells. It has been shown to inhibit tumor growth and angiogenesis in various cancer models. For instance, Rapamycin can induce G1 arrest and autophagy in sensitive glioblastoma cell lines.

Anti-Aging and Longevity

The mTOR pathway is a key regulator of the aging process. Inhibition of mTOR by Rapamycin mimics the effects of caloric restriction, a well-known intervention for extending lifespan in various organisms. Numerous studies in model organisms, including mice, have demonstrated that Rapamycin can significantly extend both median and maximum lifespan, even when administered late in life. It has been shown to delay age-related decline in cognitive and cardiovascular health. While promising, the translation of these findings to humans is still under active investigation, with clinical trials like the PEARL study assessing its safety and efficacy in older adults.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological role of Rapamycin.

Cell Viability and Proliferation Assay (MTT-based)

This protocol assesses the dose- and time-dependent effects of Rapamycin on cell proliferation.

-

Cell Seeding: Plate cells (e.g., U87-MG, T98G) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of Rapamycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Rapamycin-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC₅₀ values using non-linear regression analysis.

Western Blot for mTOR Pathway Activation

This protocol measures the phosphorylation status of mTORC1 downstream targets like S6K1.

-

Cell Lysis: Culture and treat cells with Rapamycin as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-S6K1 (Thr389), total S6K1, and a loading control (e.g., β-actin).

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Wound-Healing (Scratch) Assay for Cell Migration

This protocol assesses the effect of Rapamycin on the migratory capacity of cells.

-

Cell Seeding: Plate cells in a 6-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a uniform "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of Rapamycin or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope.

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Conclusion and Future Directions

Rapamycin is a pivotal research tool and therapeutic agent whose biological role is centered on the specific inhibition of mTORC1. This action translates into potent immunosuppressive and antiproliferative effects, with established clinical utility in transplantation and oncology. The discovery of its role in modulating fundamental aging pathways has opened up an exciting new frontier in geroscience, aiming to extend healthspan. Future research will likely focus on developing "rapalogs" with improved selectivity for mTORC1 over mTORC2 to minimize metabolic side effects, optimizing dosing strategies for different indications, and conducting large-scale clinical trials to validate its potential as a geroprotective agent in humans.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Analysis and Chemical Properties of Osimertinib (AZD9291)

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1] It is a potent and irreversible inhibitor specifically designed to target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2][3] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable toxicity profile.[4][5] This guide provides a comprehensive overview of the structural analysis, chemical properties, mechanism of action, and relevant experimental protocols for osimertinib.

Structural and Chemical Properties

Osimertinib is a mono-anilino-pyrimidine compound. Its chemical structure features an acrylamide group that is crucial for its mechanism of action, enabling it to form a covalent bond with its target.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide |

| CAS Number | 1421373-65-0 (free base) |

| 1421373-66-1 (mesylate salt) | |

| Synonyms | AZD9291, Mereletinib |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₈H₃₃N₇O₂ (free base) |

| C₂₉H₃₇N₇O₅S (mesylate salt) | |

| Molecular Weight | 499.61 g/mol (free base) |

| 595.72 g/mol (mesylate salt) | |

| Melting Point | >232°C (decomposes) |

| Solubility | DMSO: 15 mg/mL, Ethanol: 10 mg/mL, DMF: 25 mg/mL |

Structural Analysis

The crystal structure of osimertinib mesylate (Form B) has been determined, providing critical insights into its solid-state conformation.

Crystallographic Data

| Parameter | Value (Osimertinib Mesylate Form B) |

| Crystal System | Triclinic |

| Space Group | P-1 (#2) |

| a | 11.42912(17) Å |

| b | 11.72274(24) Å |

| c | 13.32213(22) Å |

| α | 69.0265(5)° |

| β | 74.5914(4)° |

| γ | 66.4007(4)° |

| Volume (V) | 1511.557(12) ų |

| Z | 2 |

Data obtained from synchrotron X-ray powder diffraction.

Mechanism of Action and Signaling Pathways

Osimertinib functions as an irreversible inhibitor of the EGFR kinase domain. Its mechanism is highly selective, targeting activating mutations and the T790M resistance mutation that commonly arise after treatment with earlier-generation TKIs.

Upon binding, the acrylamide moiety of osimertinib forms a covalent bond with the cysteine-797 residue located in the ATP-binding site of mutant EGFR. This irreversible binding blocks the kinase activity of the receptor, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways. The primary pathways inhibited are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, which are crucial for regulating cell proliferation, growth, and survival. By shutting down these oncogenic signals, osimertinib induces apoptosis and inhibits the growth of EGFR-mutated tumors.

Quantitative Efficacy Data

The potency of osimertinib has been demonstrated in numerous in vitro studies. Its half-maximal inhibitory concentration (IC₅₀) values highlight its selectivity for mutant EGFR over the wild-type form.

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |

| LoVo | Exon 19 deletion | 12.92 |

| LoVo | L858R/T790M | 11.44 |

| LoVo | Wild-Type EGFR | 493.8 |

| H1975 | L858R/T790M | 4.6 |

| PC-9ER | Exon 19 deletion/T790M | 166 |

Experimental Protocols

Synthesis of Osimertinib (Representative Protocol)

The synthesis of osimertinib is a multi-step process. An optimized protocol involves the formation of the core pyrimidine structure, followed by the addition of the indole moiety and the final attachment of the acrylamide side chain.

-

Step 1: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine.

-

A mixture of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, N,N,N'-trimethylethane-1,2-diamine, and DIPEA in DMAc is heated to 80°C and stirred for 5 hours.

-

An aqueous NaOH solution is added, and the resulting mixture is filtered and dried to yield the product.

-

-

Step 2: Reduction of the Nitro Group.

-

The product from Step 1 is dissolved in a suitable solvent mixture (e.g., water).

-

Iron and ammonium chloride are used as reducing agents to convert the nitro group to an amino group, yielding the triaminated arene compound.

-

-

Step 3: Acylation and Elimination to form Osimertinib.

-

The product from Step 2 undergoes acylation using 3-chloropropanoyl chloride.

-

This is followed by an elimination reaction in the presence of triethylamine (TEA) in acetonitrile, which is heated to reflux to form the final acrylamide moiety of osimertinib.

-

The reaction mixture is cooled, and water is added to precipitate the product, which is then filtered and dried.

-

In Vitro IC₅₀ Determination via Cell Viability Assay

This protocol outlines a common method to determine the concentration of osimertinib required to inhibit 50% of cancer cell growth.

-

Cell Seeding: Seed NSCLC cells (e.g., H1975 for T790M mutation) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare a series of dilutions of osimertinib in the appropriate cell culture medium.

-

Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of osimertinib. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of Pathway Inhibition

This protocol is used to visualize the effect of osimertinib on the phosphorylation of key proteins in the EGFR signaling pathway.

-

Cell Treatment and Lysis: Treat NSCLC cells with osimertinib at the desired concentration (e.g., 10-100 nM) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system. A decrease in the phosphorylated form of the proteins relative to the total protein indicates pathway inhibition.

Conclusion

Osimertinib represents a significant advancement in precision oncology for the treatment of EGFR-mutated NSCLC. Its mechanism of action, characterized by the irreversible and selective inhibition of mutant EGFR, provides a potent therapeutic strategy to overcome T790M-mediated resistance. The detailed structural, chemical, and biological data presented in this guide serve as a critical resource for ongoing research and the development of next-generation inhibitors to address future challenges of acquired resistance.

References

An In-depth Technical Guide to Early Research on Rapamycin in Cellular Models

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the foundational cellular research on Rapamycin, focusing on its mechanism of action as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR). The information presented is a synthesis of early, pivotal studies that have shaped our understanding of this critical cell signaling pathway.

Introduction

Rapamycin, a macrolide compound originally discovered as an antifungal agent produced by Streptomyces hygroscopicus, was later identified for its potent immunosuppressive and anti-proliferative properties.[1] Early investigations in cellular models were instrumental in elucidating its mechanism of action, which centers on the inhibition of a serine/threonine kinase known as mTOR.[2][3] This discovery has had a profound impact on the fields of cancer biology, immunology, and aging research. This document provides a technical overview of the early cellular research on Rapamycin, including its effects on signaling pathways, cell viability, and apoptosis, along with the experimental protocols used in these seminal studies.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin's primary intracellular target is mTOR, a key regulator of cell growth, proliferation, metabolism, and survival.[4][5] Rapamycin exerts its inhibitory effect not by directly binding to the mTOR kinase domain, but through an allosteric mechanism. It first forms a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This interaction prevents mTORC1 from phosphorylating its downstream targets, primarily p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1).

The inhibition of S6K1 and 4E-BP1 phosphorylation leads to a decrease in protein synthesis and arrests the cell cycle, typically in the G1 phase. While Rapamycin is a highly specific inhibitor of mTORC1, prolonged treatment has also been shown to affect the assembly and function of a second mTOR complex, mTORC2, in some cell types.

Signaling Pathway Diagram

The following diagram illustrates the core mechanism of Rapamycin's action on the mTORC1 signaling pathway.

Quantitative Data from Early Cellular Studies

The following tables summarize key quantitative data from early research on Rapamycin in various cellular models.

Table 1: IC50 Values of Rapamycin in Different Cell Lines

| Cell Line | IC50 | Reference |

| HEK293 | ~0.1 nM | |

| T98G (Glioblastoma) | 2 nM | |

| U87-MG (Glioblastoma) | 1 µM | |

| U373-MG (Glioblastoma) | >25 µM |

Table 2: Effects of Rapamycin on Cell Viability and Apoptosis

| Cell Line | Concentration | Duration | Effect on Viability | Effect on Apoptosis | Reference |

| U87-MG | 10-60 µM | 24 h | Dose-dependent decrease | Dose-dependent increase | |

| Rh1 (Rhabdomyosarcoma) | Not specified | 24-144 h | Growth arrest | Induced | |

| Rh30 (Rhabdomyosarcoma) | Not specified | 24-144 h | Growth arrest | Induced | |

| B16 (Melanoma) | 0.1-100 nM | 48 h | Decreased | Increased | |

| Y79 (Retinoblastoma) | 0.2-0.4 µM | Not specified | Significantly reduced | Increased |

Table 3: Effect of Rapamycin on Cell Cycle

| Cell Line | Concentration | Duration | Effect on Cell Cycle | Reference |

| T98G | 100 nM | Not specified | G1 arrest | |

| U87-MG | 100 nM | Not specified | G1 arrest | |

| Rh1 | Not specified | Not specified | G1 arrest | |

| Rh30 | Not specified | Not specified | G1 arrest | |

| B16 | Not specified | Not specified | G1 arrest | |

| Y79 | 0.2-0.4 µM | Not specified | S phase arrest |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used in the early cellular research of Rapamycin.

A typical experimental workflow for studying the effects of Rapamycin in cell culture is outlined below.

Protocol:

-

Cell Seeding: Cells of the desired line (e.g., HEK293, U87-MG) are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density.

-

Incubation: Cells are incubated under standard conditions (e.g., 37°C, 5% CO2) to allow for adherence and growth.

-

Rapamycin Treatment: A stock solution of Rapamycin (typically dissolved in DMSO) is diluted to the desired final concentrations in fresh culture medium. The old medium is aspirated from the cells, and the medium containing Rapamycin (or vehicle control, e.g., DMSO) is added.

-

Incubation: Cells are incubated for the specified duration of the experiment (e.g., 24, 48, or 72 hours).

-

Harvesting and Analysis: Following incubation, cells are harvested for downstream analysis.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

-

Seed cells in a 96-well plate and treat with Rapamycin as described above.

-

At the end of the treatment period, add MTT solution to each well and incubate for a few hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Principle: Western blotting is used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. This is critical for studying signaling pathways like the mTOR pathway.

Protocol:

-

Treat cells with Rapamycin and a vehicle control.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-S6K1, total S6K1, phospho-4E-BP1, total 4E-BP1).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Principle: Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Treat cells with Rapamycin and a vehicle control.

-

Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye, such as propidium iodide (PI).

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

The data is then used to generate a histogram showing the percentage of cells in each phase of the cell cycle.

Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these cells. Propidium iodide (PI) is used as a marker for cells that have lost membrane integrity (late apoptotic/necrotic cells).

Protocol:

-

Treat cells with Rapamycin and a vehicle control.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the cells by flow cytometry. The results are typically displayed as a dot plot with four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Conclusion

The early cellular research on Rapamycin was foundational in establishing its role as a specific inhibitor of the mTOR signaling pathway. Through a combination of in vitro experiments, researchers were able to delineate the molecular mechanism of action and characterize its effects on cell proliferation, survival, and cell cycle progression. The quantitative data and detailed experimental protocols derived from these studies have provided a robust framework for subsequent research and the clinical development of Rapamycin and its analogs (rapalogs) as therapeutic agents. This guide serves as a technical resource for understanding the seminal work that has paved the way for the ongoing exploration of mTOR inhibitors in various disease contexts.

References

- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Pharmacokinetics of Gantenerumab

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic (PK) properties of gantenerumab, a fully human IgG1 monoclonal antibody investigated for the treatment of Alzheimer's disease. The information is compiled from various clinical trials and preclinical studies to support further research and development in this area.

Introduction to Gantenerumab

Gantenerumab is an anti-amyloid-beta (Aβ) monoclonal antibody that targets aggregated forms of Aβ, including oligomers and fibrils, which are pathological hallmarks of Alzheimer's disease. It is designed to promote the clearance of these Aβ plaques from the brain.[1] The primary mechanism of action involves the Fc gamma receptor-mediated phagocytosis of Aβ aggregates by microglia.[2] Gantenerumab has been primarily administered via subcutaneous injection in clinical trials.[3]

Pharmacokinetic Profile

The pharmacokinetics of gantenerumab have been characterized through multiple clinical studies, including single-dose studies in healthy volunteers and multiple-dose studies in patients with Alzheimer's disease. A population pharmacokinetic (popPK) model has been developed to describe the systemic exposure of gantenerumab and identify factors that influence its PK properties.

Following subcutaneous administration, gantenerumab is absorbed into the systemic circulation. The absorption phase is characterized by a combination of zero-order and first-order processes.

-

Time to Maximum Concentration (Tmax): After a single 300 mg subcutaneous injection in healthy volunteers, the median Tmax was observed to be approximately 119 hours (about 5 days).

-

Bioavailability (F): While a specific value for bioavailability is not consistently reported across all studies, it is a key parameter in the popPK model. A study was designed to assess the relative bioavailability of different formulations of gantenerumab.

Gantenerumab distributes from the central compartment (bloodstream) to a peripheral compartment.

-

Volume of Distribution: A two-compartment model is used to describe the distribution of gantenerumab. The central volume of distribution (Vc) for monoclonal antibodies is typically around 3.6 L.

-

Blood-Brain Barrier Penetration: A critical aspect of gantenerumab's distribution is its ability to cross the blood-brain barrier (BBB) to reach its target in the brain. The penetration is limited, a common characteristic for monoclonal antibodies.

As a monoclonal antibody, gantenerumab is expected to be metabolized into smaller peptides and amino acids through general protein catabolism pathways.

Gantenerumab is eliminated from the body through clearance from the central compartment.

-

Clearance (CL): The systemic clearance of monoclonal antibodies is generally slow. For a typical mAb, the clearance is estimated to be around 0.20 L/day. A popPK analysis of gantenerumab identified body weight and serum albumin as factors influencing its clearance.

-

Half-Life (t½): After a single 300 mg subcutaneous injection in healthy volunteers, plasma concentrations of gantenerumab declined in a monoexponential manner.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of gantenerumab based on available data.

Table 1: Single-Dose Pharmacokinetic Parameters in Healthy Volunteers

| Parameter | Value | Study Reference |

| Dose | 300 mg (subcutaneous) | |

| Tmax (median) | 119 hours |

Table 2: Steady-State Plasma Concentrations in the GRADUATE I & II Trials

| Parameter | GRADUATE I | GRADUATE II | Study Reference |

| Dosing Regimen | 510 mg every 2 weeks (subcutaneous) | 510 mg every 2 weeks (subcutaneous) | |

| Mean Cmax (steady-state) | 88.1 µg/mL | 88.5 µg/mL | |

| Mean Cmin (steady-state) | 54.1 µg/mL | 56.8 µg/mL |

Table 3: Population Pharmacokinetic Model Parameters

| Parameter | Description | Factors Influencing the Parameter | Model Reference |

| CL | Clearance | Body weight, serum albumin | |

| Vc | Central Volume of Distribution | Body weight | |

| Q | Intercompartmental Clearance | Body weight | |

| Vp | Peripheral Volume of Distribution | Body weight | |

| KA | First-order Absorption Rate Constant | - | |

| D1 | Duration of Zero-order Absorption | - | |

| F | Bioavailability | - |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the pharmacokinetics of gantenerumab.

-

Objective: To assess the effect of injection speed on pain, tolerability, and pharmacokinetics of high-volume subcutaneous administration of gantenerumab.

-

Study Design: A randomized, open-label, single-active-dose, placebo-controlled crossover study.

-

Participants: 50 healthy volunteers aged 40-80 years.

-

Intervention: A single 300 mg subcutaneous injection of gantenerumab into the abdomen, administered over 5 or 15 seconds.

-

Pharmacokinetic Sampling: Blood samples were collected at pre-specified time points to determine the plasma concentration of gantenerumab.

-

Bioanalytical Method: Plasma concentrations of gantenerumab were likely measured using a validated enzyme-linked immunosorbent assay (ELISA).

-

Principle: A sandwich ELISA is a common method for quantifying monoclonal antibodies in plasma or serum.

-

General Protocol:

-

Coating: Microtiter plates are coated with an anti-gantenerumab antibody (capture antibody).

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Sample Incubation: Plasma samples containing gantenerumab are added to the wells. Gantenerumab binds to the capture antibody.

-

Detection Antibody Incubation: A second anti-gantenerumab antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added. This detection antibody binds to a different epitope on the captured gantenerumab.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction.

-

Measurement: The absorbance of the solution is measured using a plate reader, which is proportional to the concentration of gantenerumab in the sample.

-

-

In Vitro Models: In vitro models of the blood-brain barrier are used to assess the ability of antibodies to cross this barrier. These models typically consist of a co-culture of brain endothelial cells, pericytes, and astrocytes.

-

General Protocol for In Vitro BBB Penetration Assay:

-

Model Assembly: Brain endothelial cells, pericytes, and astrocytes are seeded in a transwell system to form a barrier.

-

Antibody Incubation: Gantenerumab is added to the apical (blood) side of the transwell.

-

Sample Collection: Samples are collected from the basolateral (brain) side at various time points.

-

Quantification: The concentration of gantenerumab that has crossed the barrier is measured, typically by ELISA.

-

Penetration Assessment: The permeability of gantenerumab is calculated based on the amount of antibody that has crossed the in vitro BBB model over time.

-

Mandatory Visualizations

Caption: Gantenerumab binds to Aβ aggregates, and the complex engages Fcγ receptors on microglia, triggering phagocytosis and subsequent lysosomal degradation of Aβ.

Caption: A typical workflow for population pharmacokinetic analysis, from data collection to model-based simulations for dose optimization.

References

- 1. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]

- 2. Profile of gantenerumab and its potential in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disease Modeling and Model-Based Meta-Analyses to Define a New Direction for a Phase III Program of Gantenerumab in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Rapamycin: In Vitro Application Notes and Protocols for Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, a macrolide compound isolated from the bacterium Streptomyces hygroscopicus, is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] The mTOR signaling pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention.[1] Rapamycin exerts its inhibitory effect by forming a complex with the intracellular receptor FKBP12, which then binds to the mTOR Complex 1 (mTORC1), leading to the inhibition of downstream signaling pathways that control protein synthesis and cell cycle progression. This document provides detailed protocols for in vitro studies of Rapamycin, focusing on its effects on cell viability, apoptosis, and the mTOR signaling pathway.

Data Presentation

Table 1: IC50 Values of Rapamycin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of Rapamycin varies significantly across different cancer cell lines, reflecting differences in their genetic background and signaling pathway dependencies.

| Cell Line | Cancer Type | IC50 Value | Comments |

| MCF-7 | Breast Cancer | ~20 nM | Highly sensitive to Rapamycin. |

| MDA-MB-231 | Breast Cancer | ~20 µM | Exhibits lower sensitivity compared to MCF-7. |

| Ca9-22 | Oral Cancer | ~15 µM | Inhibition of proliferation is dose-dependent. |

| PC-2 | Pancreatic Cancer | Time and dose-dependent | Induces both apoptosis and autophagy. |

| Various Cancer Cell Lines | Various | < 1 nM to ~100 nM | Sensitivity can be indicated by inhibition of S6K1 phosphorylation. |

Table 2: Effects of Rapamycin on Key Signaling Proteins

Rapamycin treatment modulates the phosphorylation status and expression levels of several key proteins involved in the mTOR pathway, apoptosis, and autophagy.

| Protein | Effect of Rapamycin Treatment | Method of Detection |

| p-p70 S6 Kinase (Thr389) | Decreased phosphorylation | Western Blot |

| p-4E-BP1 (Thr37/46, Ser65) | Decreased phosphorylation (at higher doses) | Western Blot |

| Bcl-2 | Down-regulated | Western Blot |

| Bax | Up-regulated | RT-PCR |

| Cleaved Caspase-3 | Increased | Western Blot |

| LC3-II | Increased expression | Western Blot |

| p62/SQSTM1 | Decreased expression | Western Blot |

Table 3: Effects of Rapamycin on Autophagy-Related Gene Expression

Rapamycin treatment induces autophagy, which is reflected by changes in the expression of key autophagy-related genes (ATGs).

| Gene | Effect of Rapamycin Treatment | Method of Detection |

| Beclin 1 (BECN1) | Up-regulated | RT-PCR, qPCR |

| ATG5 | Up-regulated | qPCR |

| LC3A/LC3B | Up-regulated | qPCR |

Signaling Pathways and Experimental Workflows

References

[Compound Name] dosage and administration guidelines for research

Please provide the specific [Compound Name] for which you require detailed application notes and protocols.

Once you specify the compound, I will conduct the necessary research and generate a comprehensive guide that includes:

-

Detailed Application Notes: Covering the compound's mechanism of action, research applications, and key considerations for experimental design.

-

Dosage and Administration Tables: Summarizing quantitative data for both in vitro and in vivo models, including concentrations, dosage ranges, administration routes, and schedules.

-

Detailed Experimental Protocols: Providing step-by-step methodologies for common research applications, such as sample preparation, administration techniques, and endpoint analysis.

-

Graphviz Visualizations: Creating clear diagrams for signaling pathways and experimental workflows, adhering to all your specified formatting and color-contrast requirements.

I am ready to proceed as soon as you provide the name of the compound.

Application Note and Protocol: Synthesis and Purification of Acetylsalicylic Acid (Aspirin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylsalicylic acid, commonly known as aspirin, is a widely used medication for pain relief, fever reduction, and as an anti-inflammatory agent.[1][2][3] It also has antiplatelet properties, making it crucial in the prevention of cardiovascular and cerebrovascular diseases.[4] The synthesis of aspirin is a classic example of an esterification reaction, where the hydroxyl group of salicylic acid is acetylated using acetic anhydride in the presence of an acid catalyst.[5] This document provides a detailed protocol for the synthesis of aspirin, followed by its purification through recrystallization.

The overall reaction is as follows:

Salicylic Acid + Acetic Anhydride --(H₂SO₄/H₃PO₄)--> Acetylsalicylic Acid + Acetic Acid

Materials and Reagents

| Material/Reagent | Specification |

| Salicylic Acid | >99% purity |

| Acetic Anhydride | Reagent grade |

| Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) | Concentrated (85% for H₃PO₄) |

| Ethanol | 95% or absolute |

| Deionized Water | |

| 1% Ferric Chloride (FeCl₃) solution | |

| Ice |

Equipment

| Equipment |

| Erlenmeyer flasks (125 mL and 250 mL) |

| Graduated cylinders |

| Beakers |

| Hot plate/stirrer or water bath |

| Büchner funnel and filter flask |

| Vacuum source |

| Filter paper |

| Glass stirring rod |

| Watch glass |

| Melting point apparatus |

| Analytical balance |

| Spatula |

Experimental Protocols

4.1. Synthesis of Crude Acetylsalicylic Acid

-

Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.

-

In a fume hood, carefully add 5 mL of acetic anhydride to the flask.

-

Add 5 drops of concentrated sulfuric acid or 10 drops of 85% phosphoric acid to the mixture to act as a catalyst. Swirl the flask gently to mix the reagents.

-

Heat the flask in a water bath at approximately 70-80°C for 15 minutes to complete the reaction.

-

Remove the flask from the water bath and allow it to cool for a few minutes.

-

Cautiously add 1 mL of deionized water to the warm solution to hydrolyze any excess acetic anhydride.

-

Add 50 mL of cold water to the flask to precipitate the crude aspirin.

-

Cool the mixture in an ice bath to maximize the crystallization of the product. If crystals do not form, gently scratch the inside of the flask with a glass stirring rod.

-

Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Allow the crude product to air dry on the filter paper by drawing air through the funnel for several minutes.

4.2. Purification by Recrystallization

-

Transfer the crude aspirin to a 250 mL beaker.

-

Add a minimum amount of warm ethanol (approximately 10 mL) to dissolve the crystals. Gentle warming on a hot plate may be necessary.

-

Once the solid is dissolved, add approximately 10 mL of warm deionized water to the solution. If the solution becomes cloudy, add a few more drops of warm ethanol until it becomes clear again.

-

Cover the beaker with a watch glass and allow it to cool slowly to room temperature.

-

Once cooled, place the beaker in an ice bath to facilitate further crystallization.

-

Collect the purified aspirin crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the purified crystals on a pre-weighed watch glass. The theoretical yield of aspirin from 2.0 g of salicylic acid is approximately 2.6 g.

Data Presentation

| Parameter | Theoretical Value | Experimental Value (Crude) | Experimental Value (Purified) |

| Yield (g) | ~2.6 g | ||

| Percent Yield (%) | 100% | ||

| Melting Point (°C) | 135-136 °C | ||

| Appearance | White, needle-like crystals | ||

| Ferric Chloride Test | No color change (remains yellow) |

Results and Discussion

The purity of the synthesized aspirin can be assessed through several methods:

-

Melting Point Determination: A pure substance has a sharp melting point range. Impurities will typically lower and broaden the melting point range. The literature melting point of pure aspirin is 135-136 °C.

-

Ferric Chloride Test: This test is used to detect the presence of unreacted salicylic acid, which is a phenolic compound. In the presence of phenols, the ferric chloride solution will turn a distinct violet color. A successful synthesis and purification should result in a negative test (the solution remains yellow).

-

Spectroscopic Analysis: Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product and identify any impurities.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetic anhydride and concentrated acids (sulfuric and phosphoric acid) are corrosive and should be handled with care in a fume hood.

-

Avoid inhaling vapors from the reaction mixture.

Experimental Workflow

Caption: Workflow for the synthesis, purification, and analysis of aspirin.

References

Using CRISPR to Unravel Resistance Mechanisms to the BRAF Inhibitor Vemurafenib

Application Note & Protocol

Introduction

Vemurafenib, a potent inhibitor of the BRAF V600E mutated protein, has been a cornerstone in the treatment of metastatic melanoma.[1] The BRAF-V600E mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, driving uncontrolled cell proliferation.[2] While Vemurafenib can induce dramatic initial responses in patients, the development of acquired resistance is a significant clinical challenge, often leading to disease progression.[3][4][5] Understanding the genetic drivers of this resistance is paramount for the development of more durable therapeutic strategies.

Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful, unbiased tool to systematically identify genes whose loss confers resistance to anti-cancer agents. This technology enables the interrogation of thousands of genes simultaneously to pinpoint critical pathways involved in drug sensitivity. This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that mediate resistance to Vemurafenib in a BRAF V600E-mutant melanoma cell line. Subsequent validation of candidate genes and elucidation of the underlying signaling pathways are also described.

Data Presentation

The following tables summarize the key parameters and potential outcomes of a genome-wide CRISPR-Cas9 screen designed to identify mediators of Vemurafenib resistance.

Table 1: Parameters for a Genome-wide CRISPR-Cas9 Screen for Vemurafenib Resistance

| Parameter | Value | Reference |

| Cell Line | A375 (BRAF V600E mutant melanoma) | |

| CRISPR Library | Brunello (human single-guide RNA) | |

| Library Transduction | Lentivirus (MOI of 0.4) | |

| Drug Selection | 2 µM Vemurafenib (approx. 10x IC50) | |

| Treatment Duration | 14 days | |

| Readout | Next-Generation Sequencing of sgRNA abundance |

Table 2: Top Gene Hits from a CRISPR-Cas9 Screen Conferring Vemurafenib Resistance

| Gene | Function | Pathway Implication |

| NF1 | Negative regulator of RAS | Reactivation of MAPK pathway |

| NF2 | Tumor suppressor, Hippo pathway regulator | Reactivation of MAPK pathway |

| MED12 | Subunit of the Mediator complex | Transcriptional regulation |

| CUL3 | Component of E3 ubiquitin ligase complex | Protein degradation, cell signaling |

| EGFR | Receptor tyrosine kinase | Activation of alternative signaling pathways |

| SRC | Non-receptor tyrosine kinase | Downstream signaling from RTKs |

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol outlines the steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to Vemurafenib.

1. Cell Line and Culture:

-

Culture A375 cells (human BRAF-mutated melanoma cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified incubator with 5% CO2.

2. Lentiviral Library Production:

-

Package the Brunello lentiviral sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).

-

Harvest the viral supernatant 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.

-

Titer the virus to determine the optimal multiplicity of infection (MOI).

3. Lentiviral Transduction of A375 Cells:

-

Seed A375 cells and transduce with the Brunello sgRNA library at an MOI of 0.4 to ensure that most cells receive a single sgRNA.

-

Include a non-targeting control (NTC) sgRNA group.

-

After 24 hours, replace the virus-containing media with fresh media.

4. Antibiotic Selection:

-

48 hours post-transduction, begin selection with puromycin (concentration to be determined by a kill curve) for 7 days to eliminate non-transduced cells.

5. Vemurafenib Treatment:

-

After puromycin selection, split the cells into two groups: a control group treated with DMSO and a treatment group treated with 2 µM Vemurafenib.

-

Culture the cells for 14 days, ensuring that the cell population is maintained at a sufficient coverage of the library.

6. Genomic DNA Extraction and sgRNA Sequencing:

-

Harvest cells from both the DMSO and Vemurafenib-treated groups.

-

Extract genomic DNA using a commercial kit.

-

Amplify the sgRNA cassettes from the genomic DNA by PCR.

-

Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in the different treatment groups.

7. Data Analysis:

-

Analyze the sequencing data to identify sgRNAs that are significantly enriched in the Vemurafenib-treated population compared to the DMSO-treated population.

-

Use bioinformatics tools to rank the genes targeted by the enriched sgRNAs.

Protocol 2: Validation of Candidate Genes

This protocol describes the validation of individual gene hits from the primary screen.

1. Generation of Single-Gene Knockout Cell Lines:

-

Design and clone 2-3 individual sgRNAs targeting each candidate gene into a lentiviral vector containing Cas9 and a selection marker.

-

Produce lentivirus and transduce A375 cells.

-

Select for transduced cells and expand individual clones or a polyclonal population.

-

Confirm gene knockout by Western blot or Sanger sequencing.

2. Cell Viability Assay:

-

Seed the parental, NTC, and candidate gene knockout A375 cells into 96-well plates.

-

Treat the cells with a range of Vemurafenib concentrations.

-

After 72 hours, measure cell viability using a suitable assay (e.g., CellTiter-Glo).

3. Data Analysis:

-

Calculate the IC50 values for Vemurafenib in each cell line. A significant increase in the IC50 for the candidate gene knockout line compared to the control lines validates its role in Vemurafenib resistance.

Visualizations

Caption: Workflow of the genome-wide CRISPR-Cas9 knockout screen.

Caption: Key signaling pathways involved in Vemurafenib resistance.

Conclusion

The application of CRISPR-Cas9 technology provides a robust framework for identifying and validating genes that contribute to Vemurafenib resistance in melanoma. The protocols outlined here, from the initial genome-wide screen to the validation of individual candidates, offer a systematic approach to unraveling the complex molecular mechanisms of drug resistance. The identification of pathways, such as the reactivation of MAPK signaling, opens avenues for the development of rational combination therapies to overcome resistance and improve patient outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols: High-Throughput Screening Assays for Imatinib

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imatinib (marketed as Gleevec) is a pioneering tyrosine kinase inhibitor (TKI) that has transformed the treatment of specific cancers.[1] It functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases, most notably BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4] The chimeric BCR-ABL oncoprotein is the primary driver of Chronic Myeloid Leukemia (CML).[4] In contrast, mutations leading to the constitutive activation of c-KIT or PDGFR are central to the pathology of Gastrointestinal Stromal Tumors (GIST). By blocking the activity of these kinases, Imatinib prevents the phosphorylation of their downstream substrates, thereby inhibiting cancer cell proliferation and inducing apoptosis.

High-throughput screening (HTS) plays a crucial role in discovering novel kinase inhibitors and characterizing their activity. This document provides detailed protocols and application notes for biochemical and cell-based HTS assays relevant to the study of Imatinib and other kinase inhibitors.

Signaling Pathways Modulated by Imatinib

Imatinib's efficacy stems from its ability to selectively inhibit specific signaling pathways that are constitutively active in certain cancers.

Biochemical Assays for Kinase Activity

Biochemical assays directly measure the activity of a purified kinase enzyme on a specific substrate in vitro. These assays are essential for determining a compound's direct inhibitory effect on the target enzyme and for calculating key parameters like the half-maximal inhibitory concentration (IC50). A variety of formats are available, including radioactive assays, fluorescence polarization, and mobility shift assays.

Mobility Shift Assay (MSA)

The Mobility Shift Assay (MSA), particularly the microfluidic capillary electrophoresis-based version, is a robust and widely used platform for HTS of kinase inhibitors. The principle relies on the separation of a fluorescently labeled peptide substrate from its phosphorylated product based on the change in charge and electrophoretic mobility imparted by the addition of a phosphate group.

Table 1: Quantitative Data for Imatinib in Biochemical Assays

| Target Kinase | Assay Type | IC50 Value (µM) | ATP Concentration |

|---|---|---|---|

| v-Abl | Cell-free Kinase Assay | 0.6 | Not Specified |

| c-Kit | Cell-based Kinase Assay | 0.1 | Not Specified |

| PDGFR | Cell-free Kinase Assay | 0.1 | Not Specified |

| c-ABL | IMAP Kinase Assay | 0.4 | Not Specified |

Data compiled from multiple sources.

Experimental Workflow: Mobility Shift Assay

References

Troubleshooting & Optimization

Troubleshooting [Compound Name] solubility issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Everolimus (also known as RAD001) during research and development.

Frequently Asked Questions (FAQs)

Q1: My Everolimus powder is not dissolving in my chosen solvent. What should I do?

A1: First, ensure you are using an appropriate solvent. Everolimus is a crystalline solid that is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF).[1][2] It is sparingly soluble in aqueous buffers.[1][2] If you are using one of the recommended organic solvents and still face issues, consider the following:

-

Solvent Quality: Ensure the solvent is fresh and of high purity. Moisture-absorbing DMSO can reduce solubility.

-

Temperature: Gentle warming up to 37°C can aid dissolution.

-

Mechanical Agitation: Vortexing or sonicating the solution can help break down powder aggregates and improve solubilization.

Q2: I dissolved Everolimus in DMSO, but it precipitated when I added it to my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds.[3] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are some solutions:

-

Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of Everolimus in your medium.

-

Serial Dilution: Instead of adding the concentrated DMSO stock directly to the medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium, then add this intermediate dilution to the final volume.

-

Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium at or below 0.1% to minimize solvent-induced toxicity and precipitation.

Q3: What is the maximum soluble concentration of Everolimus in different solvents?

A3: The solubility of Everolimus varies significantly between solvents. The following table summarizes approximate maximum concentrations.

Everolimus Solubility Data

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Dimethyl Sulfoxide (DMSO) | 95.82 | 100 |

| Ethanol | 95.82 | 100 |

| Dimethyl Formamide (DMF) | ~20 | Not Specified |

| 1:4 DMF:PBS (pH 7.2) | ~0.1 | Not Specified |

| Water | Insoluble/Sparingly Soluble | Insoluble/Sparingly Soluble |

Data sourced from multiple references.

Q4: How should I prepare and store Everolimus stock solutions?

A4: For long-term storage, Everolimus powder should be kept at -20°C, where it is stable for at least two years.

-

Stock Solution Preparation: Dissolve Everolimus in a suitable organic solvent like DMSO or ethanol to a high concentration (e.g., 10 mM or higher). Purging the solvent with an inert gas before sealing the vial can improve stability.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. Aqueous solutions are not recommended for storage for more than one day.

Experimental Protocols

Protocol for Preparation of Everolimus Stock Solution

Objective: To prepare a concentrated stock solution of Everolimus in DMSO for use in in vitro experiments.

Materials:

-

Everolimus powder (FW: 958.2)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Methodology:

-

Pre-weigh Everolimus: In a sterile environment, accurately weigh the desired amount of Everolimus powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.582 mg.

-

Add Solvent: Add the calculated volume of DMSO to the vial containing the Everolimus powder.

-

Dissolve: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary. Visually inspect the solution to ensure no solid particles remain.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.

Protocol for Determining Kinetic Solubility in Cell Culture Media

Objective: To determine the maximum concentration at which Everolimus remains soluble in a specific cell culture medium.

Materials:

-

Everolimus stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium (pre-warmed to 37°C)

-

96-well clear bottom plate

-

Multichannel pipette

-

Plate reader capable of measuring absorbance or light scattering

Methodology:

-

Prepare Serial Dilutions: In the 96-well plate, prepare a serial dilution of your Everolimus stock solution in the cell culture medium. Aim for a range of final concentrations that bracket your intended experimental concentrations. Keep the final DMSO concentration constant across all wells (e.g., 0.5%).

-

Include Controls:

-

Negative Control: Medium with the same final DMSO concentration but no Everolimus.

-

Blank: Medium only.

-

-

Incubate: Cover the plate and incubate at 37°C for a relevant time period (e.g., 2 hours) to simulate experimental conditions.

-

Measure Precipitation:

-

Visual Inspection: Examine the wells under a light microscope for any signs of precipitate.

-

Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal compared to the negative control indicates precipitation.

-

-

Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance/scattering is considered the kinetic solubility limit under these conditions.

Visual Troubleshooting and Pathway Diagrams

Everolimus Mechanism of Action: PI3K/AKT/mTOR Pathway

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of Everolimus on mTORC1.

Experimental Workflow for Troubleshooting Solubility Issues

This workflow provides a logical sequence of steps to diagnose and resolve common solubility problems encountered in the lab.

Caption: A step-by-step workflow for troubleshooting compound precipitation in experimental settings.

References

Technical Support Center: Optimizing [Compound Name] Concentration for Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with essential troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of [Compound Name] in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step to determine the optimal concentration of [Compound Name] for my cell line?

A1: The crucial first step is to perform a dose-response analysis to establish the concentration range of [Compound Name] that is both biologically active and minimally cytotoxic.[1][2] This involves creating a dose-response curve to determine key parameters like the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50).[1] The ideal concentration for your experiments will lie within the "therapeutic window," which is between the EC50 and CC50 values. A common starting point is to test a broad range of concentrations, often from nanomolar to micromolar levels.[2]

Q2: How do I select an appropriate starting range of concentrations for my initial dose-response experiment?

A2: For an initial cytotoxicity screening, it is recommended to use a wide concentration range with a 10-fold dilution factor (e.g., 1 nM to 100 µM).[3] This broad range helps in identifying the approximate concentrations at which [Compound Name] exhibits cytotoxic effects. Once you have an estimated IC50 or EC50, you can perform a more refined dose-response experiment with a narrower range and smaller dilution factors (e.g., 2-fold or 3-fold) centered around the estimated value to determine it more accurately.

Q3: What is the recommended solvent for dissolving [Compound Name], and what precautions should I take?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for in vitro assays. However, it's critical to keep the final concentration of DMSO in your cell culture medium low, typically at or below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest dose of [Compound Name].

Q4: How long should I expose my cells to [Compound Name]?

A4: The optimal exposure time depends on the mechanism of action of [Compound Name] and the biological process you are investigating. It is highly recommended to perform a time-course experiment (e.g., treating cells for 24, 48, and 72 hours) to determine the ideal duration to observe the desired effect without causing excessive cell death.

Troubleshooting Guides

Issue 1: [Compound Name] Precipitates Upon Addition to Cell Culture Medium

Q: I dissolved [Compound Name] in DMSO, but a precipitate formed immediately when I added it to my cell culture medium. What is happening and how can I fix it?

A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO becomes insoluble when diluted into an aqueous solution like cell culture medium.

Possible Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| High Final Concentration | The final concentration of [Compound Name] exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |

| Solvent Shock | The rapid change in solvent environment from DMSO to the aqueous medium causes the compound to precipitate. | Use a stepwise dilution method. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) medium, then add this to the final volume. |

| Low Temperature of Medium | Adding the compound to cold medium can decrease its solubility. | Always use pre-warmed (37°C) cell culture medium for making dilutions. |

| Medium Composition | Components in the medium, such as salts and pH, can affect solubility. The concentration of serum can also play a role, as proteins like albumin can help solubilize hydrophobic compounds. | If using low-serum or serum-free media, consider if temporarily increasing the serum concentration is feasible for your experiment. |

Issue 2: High Levels of Cell Death Observed Even at Low Concentrations

Q: I'm observing significant cytotoxicity in my cultures even at very low concentrations of [Compound Name]. What could be the reason?